Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Brand Name: Vulcanchem
CAS No.: 114787-83-6
VCID: VC20873311
InChI: InChI=1S/C20H26N4O6/c1-13-8-14(6-7-17(13)24(27)28)11-23-12-21-10-15(23)9-16(18(25)29-5)22-19(26)30-20(2,3)4/h6-8,10,12,16H,9,11H2,1-5H3,(H,22,26)
SMILES: CC1=C(C=CC(=C1)CN2C=NC=C2CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Molecular Formula: C20H26N4O6
Molecular Weight: 418.4 g/mol

Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

CAS No.: 114787-83-6

Cat. No.: VC20873311

Molecular Formula: C20H26N4O6

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate - 114787-83-6

Specification

CAS No. 114787-83-6
Molecular Formula C20H26N4O6
Molecular Weight 418.4 g/mol
IUPAC Name methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C20H26N4O6/c1-13-8-14(6-7-17(13)24(27)28)11-23-12-21-10-15(23)9-16(18(25)29-5)22-19(26)30-20(2,3)4/h6-8,10,12,16H,9,11H2,1-5H3,(H,22,26)
Standard InChI Key GQACPDRFESBMPS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CN2C=NC=C2CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)CN2C=NC=C2CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps including:

  • Imidazole Ring Formation: Often achieved through condensation reactions.

  • Nitrobenzene Derivative Attachment: This might involve alkylation reactions.

  • Propanoate Group Introduction: Typically via esterification reactions.

  • Boc Protection: Involves reaction with di-t-butyl dicarbonate.

text
Example Synthesis Steps: 1. Imidazole formation: Condense appropriate precursors under acidic conditions. - Reactants: e.g., glyoxal derivatives and ammonia sources - Conditions: Acidic medium, reflux conditions 2. Nitrobenzene attachment: Alkylation using suitable alkylating agents. - Reactants: Nitrobenzaldehyde derivatives - Conditions: Basic medium, room temperature 3. Propanoate introduction: - Reactants: Methyl chloroformate or similar reagents - Conditions: Mild basic conditions 4. Boc protection: - Reagents: Di-t-butyl dicarbonate (Boc-anhydride) - Conditions: Mild basic conditions at room temperature

Potential Applications

Compounds with imidazole rings are often explored for their biological activity due to their ability to interact with various enzymes and receptors:

  • Pharmaceutical Research: Could potentially act as inhibitors or modulators for certain enzymes involved in disease pathways.

  • Biological Studies: Useful for probing cellular processes due to their structural similarity to natural ligands.

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